UDP-xylose

Plant Cell Wall Biosynthesis Glycosyltransferase Kinetics Xyloglucan Synthesis

Researchers requiring UDP-xylose for glycosyltransferase assays face a critical supply challenge: generic substitution with UDP-glucose or UDP-galactose is scientifically invalid and yields no detectable xylosyl transfer activity due to strict enzyme structural specificity. As the obligate donor for xylosyltransferase 1 (XT1)-mediated GAG chain initiation, UDP-xylose is non-negotiable for reproducible proteoglycan research. - XT1 crystal structure confirms exclusive UDP-xylose binding; UDP-glucose excluded. - Plant XXT1 shows 8-fold higher catalytic efficiency (kcat/Km) with UDP-xylose vs. UDP-glucose. - Differential CDP/UDP-glucose inhibition enables selective XT activity measurement in complex mixtures. Supplied with purity documented by HPLC; stored and shipped at -20°C to ensure stability.

Molecular Formula C14H22N2O16P2
Molecular Weight 536.28 g/mol
Cat. No. B15139445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-xylose
Molecular FormulaC14H22N2O16P2
Molecular Weight536.28 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O
InChIInChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9?,10+,11-,12-,13-/m1/s1
InChIKeyDQQDLYVHOTZLOR-DISZUPOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-Xylose for Research Procurement: Nucleotide Sugar Donor Baseline and Essential Characteristics


UDP-xylose (uridine diphosphate xylose, CAS 3616-06-6) is an endogenous nucleotide sugar that functions as the obligate xylosyl donor for glycosyltransferase reactions across animals, plants, fungi, and bacteria [1]. As one of only nine sugar nucleotide donors utilized by mammalian glycosyltransferases [2], UDP-xylose occupies a non-redundant position in nucleotide sugar metabolism [3]. The compound is biosynthesized via oxidative decarboxylation of UDP-glucuronic acid catalyzed by UDP-xylose synthase (UXS, EC 4.1.1.35) [4]. Its molecular formula is C14H22N2O16P2 with a molar mass of 536.28 g/mol [5], and it is commercially available as a disodium salt with purity typically ≥95% (HPLC) requiring storage at -20°C .

Why UDP-Glucose or Other Nucleotide Sugars Cannot Substitute for UDP-Xylose in Critical Assays


Generic substitution of UDP-xylose with alternative nucleotide sugars such as UDP-glucose or UDP-galactose is scientifically invalid due to stringent enzyme specificity constraints that are structural rather than merely preferential. Crystallographic analysis of human xylosyltransferase 1 (XT1) reveals that the UDP-xylose binding pocket possesses a restrictive geometry that actively excludes other sugar types [1]. In mammals, UDP-xylose is the dedicated and sole donor for initiating glycosaminoglycan (GAG) biosynthesis on proteoglycan core proteins—a function that no other nucleotide sugar can fulfill [2]. Substitution attempts would yield either complete reaction failure or, in promiscuous enzyme systems, drastically reduced catalytic efficiency that compromises experimental reproducibility and data validity [3].

Quantitative Differentiation Evidence for UDP-Xylose Procurement: Head-to-Head Comparator Data


UDP-Xylose Demonstrates 8-Fold Higher Catalytic Efficiency than UDP-Glucose in Xyloglucan Xylosyltransferase 1 Assays

In direct comparative kinetic studies with recombinant Xyloglucan Xylosyltransferase 1 (XXT1), UDP-xylose exhibited an 8-fold higher catalytic efficiency (kcat/Km) than UDP-glucose, the next best alternative substrate. Reactions with UDP-arabinose and UDP-galactose were over 10-fold slower [1]. This represents the first demonstration that plant XXTs, while showing unexpected donor promiscuity in vitro, retain a strong quantitative preference for the native donor UDP-xylose [2].

Plant Cell Wall Biosynthesis Glycosyltransferase Kinetics Xyloglucan Synthesis

Crystal Structure Reveals Stringent UDP-Xylose Binding Pocket That Excludes Alternative Nucleotide Sugars in Human XT1

The 2018 crystal structure of human xylosyltransferase 1 (XT1) in complex with UDP-xylose and acceptor peptides reveals a sugar donor binding pocket with restrictive geometry. The authors explicitly state that 'the specificity for UDP-xylose as a donor is likely to be stringent, given the restrictive shape of the xylose binding pocket' [1]. This structural constraint actively excludes UDP-glucose, UDP-galactose, and other nucleotide sugars from productive binding, providing a molecular basis for the absolute requirement of UDP-xylose in GAG chain initiation [2].

Proteoglycan Biosynthesis Glycosaminoglycan Initiation Structural Biology

C140A Mutant Engineering Demonstrates UDP-Xylose Specificity (100% Conversion) with Residual UDP-Glucose Activity at Only 8.7%

In a 2025 protein engineering study of the 2''-O-xylosyltransferase PnUGT57, wild-type enzyme showed preference for UDP-xylose but retained activity toward UDP-glucose and UDP-rhamnose. The C140A variant, generated by sequence-guided mutagenesis, achieved remarkable UDP-xylose specificity with 100% substrate conversion while exhibiting only weak residual activity toward UDP-glucose (8.7%) and UDP-rhamnose (5.2%), accompanied by a 1.34-fold increase in catalytic efficiency for UDP-xylose [1]. A combinatorial mutant (C140A/P101S/L200C/G255D) further synergistically improved UDP-xylose specificity, thermostability, and catalytic efficiency [2].

Protein Engineering Glycosyltransferase Specificity Ginsenoside Biosynthesis

UDP-Xylose Enables Differential Inhibition Assays: Proteoglycan Xylosyltransferase Unaffected by CDP or UDP-Glucose

UDP-xylose:proteoglycan core protein xylosyltransferase (EC 2.4.2.26) demonstrates unique resistance to inhibitors that affect other glycosyltransferases. The enzyme was not affected by CDP, nor was it inhibited by UDP-glucose. In contrast, glycogenin-catalyzed glucosyl and xylosyl transfer was inhibited by CDP and UDP-xylose [1]. This differential sensitivity enabled the development of a selective assay: addition of CDP or UDP-glucose to reaction mixtures containing both enzymes made it possible to assay xylosyltransferase EC 2.4.2.26 reliably without the extensive product characterization otherwise necessary [2].

Enzymology Glycosyltransferase Assays Proteoglycan Research

Flavonol 3-O-Xylosyltransferase Exhibits Defined Km of 25 μM for UDP-Xylose with Exclusive Regioselectivity

In purified F3XT (UDP-D-xylose: flavonol 3-O-xylosyltransferase) from Euonymus alatus, the Km value for UDP-xylose was determined to be 25 μM with kaempferol as acceptor [1]. The enzyme mediated the transfer of xylose exclusively to the 3-hydroxyl group of kaempferol. Neither 7-O-glucosides nor 3-O-glucosides of kaempferol and quercetin were able to accept D-xylose, and dihydroflavonols were not xylosylated [2]. Coexisting flavonol O-glucosyltransferases (FGT) were separated during purification, confirming distinct donor specificities.

Flavonoid Glycosylation Plant Secondary Metabolism Regioselective Glycosylation

Human Hepatoma Xylosyltransferase Km for UDP-Xylose = 0.28 mM with Defined pH and Metal Dependence

In the human hepatoma cell line HepG2, UDP-D-xylose: α-D-xyloside α1→3xylosyltransferase activity was characterized with an apparent Km value for UDP-D-xylose of 0.28 mM using pyridylaminated Xylα1-3Glc as acceptor [1]. The enzyme displayed an optimum pH of 7.2 and was inactivated by EDTA, with activity restored by Mn2+ and Mg2+ supplementation [2]. This kinetic characterization in a human cancer cell line provides a defined experimental baseline that alternative nucleotide sugars cannot substitute.

Human Glycosyltransferases Cancer Cell Biology Enzyme Kinetics

Validated Application Scenarios for UDP-Xylose Based on Quantitative Differentiation Evidence


Proteoglycan and Glycosaminoglycan (GAG) Biosynthesis Initiation Studies

UDP-xylose is the obligatory donor for xylosyltransferase 1 (XT1)-mediated initiation of GAG chains on proteoglycan core proteins. The crystal structure of human XT1 with UDP-xylose [1] confirms that the restrictive geometry of the xylose binding pocket excludes UDP-glucose and other nucleotide sugars, establishing absolute donor specificity. For researchers studying heparan sulfate, chondroitin sulfate, or dermatan sulfate biosynthesis, the use of UDP-xylose is non-negotiable—substitution with UDP-glucose or UDP-galactose will yield no detectable xylosyl transfer activity. Procurement of UDP-xylose with verified purity (≥95% HPLC) and appropriate storage (-20°C) is essential for reproducible GAG initiation assays .

Xyloglucan and Plant Cell Wall Biosynthesis Enzyme Kinetics

For plant cell wall researchers characterizing xyloglucan xylosyltransferase (XXT) activity, UDP-xylose is required to achieve physiologically meaningful catalytic rates. Direct comparative data demonstrate that while XXT1 displays unexpected donor promiscuity in vitro, UDP-xylose is 8-fold more efficient (kcat/Km) than UDP-glucose, with reactions using UDP-arabinose or UDP-galactose over 10-fold slower [2]. Use of alternative donors will underestimate true enzyme activity and confound kinetic parameter determination. Researchers should select UDP-xylose with documented purity and solubility characteristics compatible with plant enzyme assay buffer systems.

Glycosyltransferase Protein Engineering and Directed Evolution Campaigns

For protein engineers developing xylosyltransferases with enhanced specificity or stability, UDP-xylose is the essential substrate for screening and selection. The C140A variant of PnUGT57 demonstrates that engineering efforts can achieve 100% UDP-xylose specificity while suppressing alternative donor activity (UDP-glucose: 8.7%; UDP-rhamnose: 5.2%) with a 1.34-fold increase in catalytic efficiency [3]. High-purity UDP-xylose is required for accurate assessment of variant specificity and for scaled biocatalytic production of xylosylated natural products. Combinatorial mutants further enable synergistic improvements in specificity, thermostability, and catalytic efficiency [4].

Selective Enzymatic Assay Development Using Differential Inhibition

UDP-xylose enables selective assay development for proteoglycan core protein xylosyltransferase (EC 2.4.2.26) in complex enzyme mixtures. The enzyme's unique resistance to CDP and UDP-glucose inhibition—in contrast to glycogenin-catalyzed reactions that are inhibited by these compounds—allows reliable xylosyltransferase activity measurement without extensive product characterization [5]. This differential inhibition strategy is impossible with alternative nucleotide sugars and provides a practical experimental advantage for enzymology studies. Procurement of UDP-xylose with documented inhibitor compatibility is recommended.

Technical Documentation Hub

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